5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Ethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with a suitable reagent to form the ethoxyphenyl ethenyl intermediate.
Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization reactions to form the oxazole ring.
Introduction of the Tetrahydroisoquinoline Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-{[(1E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol
Uniqueness
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-20-10-7-17(8-11-20)9-12-22-25-21(15-24)23(28-22)26-14-13-18-5-3-4-6-19(18)16-26/h3-12H,2,13-14,16H2,1H3/b12-9+ |
InChI Key |
PDJZZFZBIGDASR-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Origin of Product |
United States |
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